N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
“N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . It’s a part of a larger group of compounds that have a thiophene moiety, which is present in a large number of bioactive molecules having diverse biological efficiency .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacts with thiourea to obtain a pyrimidinthiol derivative . This derivative can then react with hydrazine hydrate to afford a 2-hydrazinylpyrimidine derivative . This compound can be used as a key intermediate for a facile synthesis of the target compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation, reaction with thiourea, and reaction with hydrazine hydrate . These reactions lead to the formation of various derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely in organic chemistry for the synthesis of various organic compounds. The reaction involves the coupling of a boron compound and a halide catalyzed by a palladium(0) complex .
Synthesis of Thiophene Derivatives
Thiophene-based analogs, such as this compound, have been the focus of many scientists as potential biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects .
Organic Synthesis and Medicinal Chemistry
This compound provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It’s specifically useful for the preparation of drug candidates containing hindered amine motifs .
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They help prevent the corrosion of metal surfaces, thereby extending the life of industrial equipment and structures .
Organic Semiconductors
Thiophene-mediated molecules play a significant role in the development of organic semiconductors . These semiconductors are used in various electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Pharmacological Properties
Molecules with the thiophene ring system, like this compound, exhibit many pharmacological properties . These include anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
The future directions for “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include the development of novel anti-fibrotic drugs and the investigation of new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19(17-10-13-4-1-2-6-16(13)24-17)21-11-14-5-3-8-20-18(14)15-7-9-23-12-15/h1-10,12H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCRWZKBVABKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide |
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